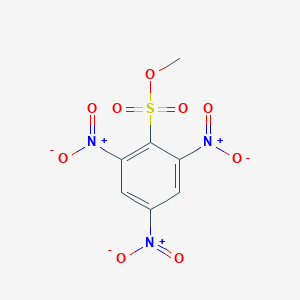

Methyl 2,4,6-trinitrobenzenesulfonate

Description

Methyl 2,4,6-trinitrobenzenesulfonate is a nitroaromatic sulfonate ester derived from 2,4,6-trinitrobenzenesulfonate (TNBS), a widely studied reagent in biochemical and immunological research. TNBS is typically utilized as its sodium or potassium salt (e.g., sodium 2,4,6-trinitrobenzenesulfonate) due to its solubility in aqueous buffers, but the methyl ester variant offers distinct physicochemical properties, such as altered lipophilicity and reactivity . TNBS is renowned for its electrophilic nitro groups, enabling covalent modifications of amines, thiols, and other nucleophilic targets. Key applications include:

- Protein and lipid labeling: TNBS reacts with primary amines in aminophospholipids (e.g., phosphatidylserine) to study membrane topology .

- Immunological studies: TNBS modifies cell-surface proteins to generate trinitrophenyl (TNP)-haptenized targets for investigating T-cell responses .

- Enzyme interactions: TNBS acts as an artificial electron acceptor in redox reactions catalyzed by glutathione reductase, producing hydrogen peroxide (H₂O₂) and enabling mechanistic studies .

Properties

CAS No. |

53541-31-4 |

|---|---|

Molecular Formula |

C7H5N3O9S |

Molecular Weight |

307.20 g/mol |

IUPAC Name |

methyl 2,4,6-trinitrobenzenesulfonate |

InChI |

InChI=1S/C7H5N3O9S/c1-19-20(17,18)7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3 |

InChI Key |

VLFZHYWGGNIDAC-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4,6-trinitrobenzenesulfonate typically involves the reaction of 2,4,6-trinitrobenzenesulfonic acid with diazomethane in the presence of dimethyl ether. The reaction is carried out under controlled conditions to ensure safety and maximize yield. The process involves the use of a cooling bath to maintain low temperatures and prevent the decomposition of reactive intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and stringent safety protocols is essential due to the hazardous nature of the reagents involved. The final product is purified through crystallization and drying processes to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4,6-trinitrobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted benzenes, and other functionalized aromatic compounds .

Scientific Research Applications

Methyl 2,4,6-trinitrobenzenesulfonate has a wide range of applications in scientific research:

Biology: The compound is employed in biochemical assays to study enzyme activities and protein modifications.

Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2,4,6-trinitrobenzenesulfonate involves its ability to act as an alkylating agent. The compound reacts with nucleophiles, such as amino groups in proteins and nucleic acids, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the electron-withdrawing nitro groups, which increase the electrophilicity of the sulfonate group .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Key Structural Insights :

- The number and position of nitro groups dictate reactivity. TNBS’s three nitro groups enhance electrophilicity, enabling rapid amine modification, whereas dinitro or methyl-substituted analogs exhibit diminished reactivity .

- The methyl ester group in this compound increases membrane permeability compared to ionic TNBS salts, making it advantageous for in vivo lipid labeling .

Functional Analogs

Functional Insights :

- TNBS vs. NBD-Cl : TNBS’s broader reactivity (amines and thiols) makes it versatile but less specific than NBD-Cl for thiols .

- TNBS vs.

- TNBS vs. Annexin V: TNBS provides direct covalent labeling for lipid topology studies, but Annexin V is preferred for live-cell PS detection due to non-destructive binding .

Research Findings and Mechanistic Studies

Redox Behavior with Glutathione Reductase

TNBS undergoes NADPH-dependent reduction by glutathione reductase, accepting four electrons to form a hydroxylamine intermediate. This reaction generates H₂O₂ in aerobic conditions, facilitating oxidative stress studies . In contrast, dinitrobenzenesulfonate accepts fewer electrons, limiting its utility in redox assays .

Membrane and Protein Modification

- Lipid Sidedness Studies : TNBS labels phosphatidylserine in membrane leaflets, revealing asymmetric lipid distribution in organelles like mitochondria. However, homogenization artifacts can skew results .

- T-Cell Activation : TNBS-modified lymphocytes trigger H-2-linked immune responses, demonstrating its role in studying MHC-I-restricted T-cell specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.